molecular formula C20H20N2O4S B2588853 3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile CAS No. 1448057-21-3

3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile

カタログ番号: B2588853
CAS番号: 1448057-21-3
分子量: 384.45
InChIキー: HGDPPHZGSFEMQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile is a synthetic small molecule characterized by a benzonitrile core linked to a piperidine ring. The piperidine moiety is functionalized with a 4-methoxyphenylsulfonyl group and a carbonyl group.

特性

IUPAC Name

3-[4-(4-methoxyphenyl)sulfonylpiperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-26-17-5-7-18(8-6-17)27(24,25)19-9-11-22(12-10-19)20(23)16-4-2-3-15(13-16)14-21/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGDPPHZGSFEMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.

化学反応の分析

Types of Reactions

3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Pharmacological Applications

The compound is primarily recognized for its potential as a pharmacological agent, particularly in the development of antiviral drugs. Research into structurally similar piperidine derivatives has highlighted their efficacy against various viral infections, including coronaviruses. A study on 1,4,4-trisubstituted piperidines demonstrated their ability to inhibit SARS-CoV-2, indicating that similar compounds could be developed for therapeutic use against COVID-19 and other viral pathogens .

Anticancer Activity

Recent investigations have shown that compounds with sulfonamide groups exhibit significant antiproliferative effects against cancer cell lines. For instance, derivatives like S-(4-methoxyphenyl)-4-methoxybenzenesulfonothioate have been noted for their ability to inhibit tubulin polymerization, which is crucial for cancer cell division and growth . The structural similarities suggest that 3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile may possess similar anticancer properties.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of piperidine derivatives is vital for optimizing their pharmacological profiles. The synthesis of diverse analogs through multicomponent reactions allows researchers to explore how variations in the chemical structure influence biological activity. This approach has been effectively employed in developing libraries of compounds that can be screened for antiviral and anticancer activities .

Mechanistic Insights

Research into the mechanisms of action for compounds like 3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile reveals potential pathways through which these compounds exert their effects. For example, studies indicate that certain piperidine derivatives may interact with viral proteins involved in replication and assembly, providing a target for drug development against viral infections .

Table 1: Summary of Research Findings on Piperidine Derivatives

Study ReferenceCompound TestedBiological ActivityKey Findings
1,4,4-Trisubstituted PiperidinesAntiviralEffective against SARS-CoV-2 with micromolar activity
S-(4-methoxyphenyl)-4-methoxybenzenesulfonothioateAnticancerInhibits tubulin polymerization; strong antiproliferative effect
Various Piperidine AnaloguesAntiviral & AnticancerStructure-activity relationship studies reveal potential mechanisms

作用機序

The mechanism of action of 3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

類似化合物との比較

Structural and Functional Group Analysis

The table below summarizes key structural differences and pharmacological implications of 3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile and its analogs:

Compound Name Structural Features Molecular Weight Key Pharmacological Properties References
3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile 4-Methoxyphenylsulfonyl, carbonyl, benzonitrile ~386.4 g/mol Hypothesized kinase inhibition; enhanced solubility due to sulfonyl group.
PKI-587 Dimethylaminopiperidine-carbonyl, morpholino-triazine ~627.7 g/mol Dual PI3K/mTOR inhibitor; IC₅₀ = 0.4–6.7 nM in cancer models.
GSK-2126458 Difluoro, morpholino groups ~467.4 g/mol Pan-PI3K inhibitor; IC₅₀ = 0.04–0.6 nM; Phase I/II clinical trials.
3-(4-Oxopiperidin-1-yl)benzonitrile Piperidine ketone, benzonitrile 202.25 g/mol Simpler structure; potential precursor; limited bioactivity data.
S454-0371 Triazole-oxadiazole, benzonitrile ~493.5 g/mol Improved metabolic stability; heterocycles enhance target binding.
4-[1-(4-Ethyl-3-nitro-benzoyl)-4-piperidyl]benzonitrile Nitro, ethylbenzoyl ~405.4 g/mol Electron-withdrawing nitro group; possible prodrug activation.

Key Findings from Comparative Studies

Target Selectivity: The 4-methoxyphenylsulfonyl group in the target compound differentiates it from PKI-587 and GSK-2126458, which feature morpholino-triazine and difluoro groups, respectively. These substituents likely influence kinase isoform selectivity; for example, PKI-587 targets both PI3K and mTOR pathways .

Pharmacokinetic Properties :

  • The sulfonyl group in the target compound may enhance aqueous solubility relative to the oxo group in 3-(4-Oxopiperidin-1-yl)benzonitrile, which lacks strong polar interactions .
  • Nitro-containing analogs (e.g., 4-[1-(4-Ethyl-3-nitro-benzoyl)-4-piperidyl]benzonitrile) risk metabolic instability or toxicity due to nitro reduction pathways, whereas the target compound’s methoxy group is metabolically stable .

Synthetic Feasibility :

  • 3-(4-Oxopiperidin-1-yl)benzonitrile is synthetically accessible (3-step synthesis, 65% yield) but lacks functional complexity . In contrast, the target compound and S454-0371 require multi-step protocols with lower reported yields (20–40%) due to sulfonation and heterocycle formation .

Research Trends and Limitations

  • Clinical Relevance : PKI-587 and GSK-2126458 have advanced to clinical trials, demonstrating efficacy in oncology, whereas the target compound remains in early-stage research .
  • Structural Optimization : S454-0371 (2025) represents a newer design strategy emphasizing heterocyclic stability, suggesting a trend toward hybrid scaffolds combining sulfonyl and triazole motifs .

生物活性

3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methoxyphenyl sulfonyl group and a benzonitrile moiety. Its molecular formula is C18H20N2O3S, with a molecular weight of 348.43 g/mol. The presence of the sulfonyl and nitrile groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to 3-(4-((4-Methoxyphenyl)sulfonyl)piperidine-1-carbonyl)benzonitrile exhibit biological activities primarily through the inhibition of specific enzymes involved in disease processes:

  • Enzyme Inhibition : It has been shown to inhibit autotaxin, an enzyme linked to lysophosphatidic acid (LPA) production, which plays a role in cancer progression and inflammation. The inhibition of autotaxin can lead to reduced tumor growth and metastasis .
  • Anticancer Activity : The compound has demonstrated efficacy against various cancer cell lines, including lung adenocarcinoma and breast carcinoma, showing IC50 values in the nanomolar range .

Anticancer Studies

A series of studies have evaluated the anticancer properties of related compounds. For instance, compounds derived from piperidine have shown significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ALung Adenocarcinoma0.5Autotaxin inhibition
Compound BBreast Carcinoma0.8Induction of apoptosis
Compound CProstate Carcinoma1.2Cell cycle arrest

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial effects. Studies have shown its activity against both bacterial and fungal pathogens.

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Study on Autotaxin Inhibition : A study published in Journal of Medicinal Chemistry highlighted that derivatives similar to the compound significantly inhibited autotaxin activity in vitro, leading to reduced LPA levels and subsequent tumor growth suppression in xenograft models .
  • Antiviral Activity : Another investigation assessed the antiviral properties of piperidine derivatives against HIV-1 and other viruses. Compounds structurally similar to our target compound showed moderate protection against viral replication, suggesting potential for further development as antiviral agents .
  • Antimicrobial Efficacy : Research conducted on sulfonamide derivatives indicated promising results against common bacterial strains associated with infections in agricultural settings, showcasing the versatility of piperidine-based compounds .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。